molecular formula C9H9NO4 B1422491 Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate CAS No. 1261365-90-5

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

Cat. No.: B1422491
CAS No.: 1261365-90-5
M. Wt: 195.17 g/mol
InChI Key: QVOOFWUQUIZYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate is a relatively new compound and scant information exists regarding its specific targets

Mode of Action

Due to the lack of research available, the specific mode of action for this compound is currently unknown . It is essential to understand how the compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with reaction times varying based on the specific reagents and desired yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its primary use in research settings. large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate is unique due to its ester functional group, which can be hydrolyzed to yield the corresponding carboxylic acid. This functional group also makes it a versatile intermediate in organic synthesis, allowing for further modifications and derivatizations .

Properties

IUPAC Name

methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(10-5-6)14-3-2-13-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOOFWUQUIZYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.